Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate
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Overview
Description
Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit neuroprotective and anti-inflammatory properties, suggesting that they may influence pathways related to inflammation and neuronal protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl 3,5-dichlorothiazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the increased volume of reactants. Purification steps, such as recrystallization or column chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions at the thiazole ring or the phenyl group can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: The compound shows promise in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-(2-methoxyphenylamino)-3,5-thiazolecarboxylate: This compound lacks the chlorine atom present in Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate, which can affect its reactivity and biological activity.
Ethyl 4-(5-chloro-2-hydroxyphenyl)amino)-3,5-thiazolecarboxylate: The presence of a hydroxyl group instead of a methoxy group can lead to different chemical properties and biological activities.
Uniqueness: this compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-methoxyanilino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-3-19-12(17)10-7-20-13(16-10)15-9-6-8(14)4-5-11(9)18-2/h4-7H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZXVHFRVDMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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